Ms-PEG3-NHS ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ms-PEG3-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and a methylsulfonyl (Ms) group. The process typically includes the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N,N’-disuccinimidyl carbonate (DSC) to form PEG-NHS.
Introduction of Methylsulfonyl Group: The activated PEG-NHS is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using DSC.
Scaling Up Reactions: The subsequent reactions with NHS and methylsulfonyl chloride are scaled up, ensuring precise control over reaction conditions to maintain product purity and yield
Chemical Reactions Analysis
Types of Reactions
Ms-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. The key reactions include:
Amide Bond Formation: Reacts with primary amines to form stable amide bonds.
Hydrolysis: In aqueous environments, the NHS ester can hydrolyze, leading to the formation of the corresponding carboxylic acid
Common Reagents and Conditions
Reagents: Primary amines, triethylamine, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-37°C) in anhydrous conditions to prevent hydrolysis
Major Products
Amide Derivatives: The primary product formed when reacting with primary amines.
Carboxylic Acids: Formed upon hydrolysis of the NHS ester
Scientific Research Applications
Ms-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their stability and solubility.
Medicine: Employed in drug development for targeted therapy, particularly in cancer treatment.
Industry: Utilized in the production of bioconjugates and PEGylated compounds to improve the pharmacokinetics of therapeutic agents .
Mechanism of Action
Ms-PEG3-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG3-NHS ester: Similar in structure but contains a biotin moiety, used for biotinylation of proteins.
Methyl-PEG-NHS ester: Contains a methyl group instead of a methylsulfonyl group, used for PEGylation of proteins
Uniqueness
Ms-PEG3-NHS ester is unique due to the presence of the methylsulfonyl group, which provides additional reactivity and stability compared to other PEG-NHS esters. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where enhanced stability and reactivity are desired .
Properties
Molecular Formula |
C14H23NO10S |
---|---|
Molecular Weight |
397.40 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H23NO10S/c1-26(19,20)24-11-10-23-9-8-22-7-6-21-5-4-14(18)25-15-12(16)2-3-13(15)17/h2-11H2,1H3 |
InChI Key |
CBHBUGXCSPRBMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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